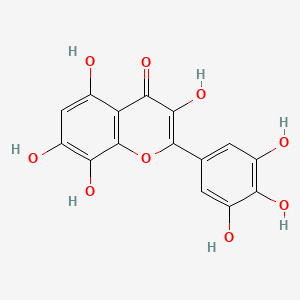
Hibiscetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hibiscetin is a natural product found in Lotus japonicus, Hibiscus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Hibiscetin exhibits strong antioxidant properties, which are crucial for combating oxidative stress-related diseases. Research indicates that this compound significantly reduces levels of malondialdehyde (MDA) and increases antioxidant enzyme activities such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in various experimental models.
- Case Study : In a study involving rats treated with lipopolysaccharide (LPS), this compound administration resulted in a notable recovery from memory deficits and significantly increased antioxidant enzyme levels compared to the control group .
| Parameter | Control Group | This compound Group |
|---|---|---|
| MDA (nmol/g) | 3.9 ± 0.27 | 2.20 ± 0.27 |
| SOD (U/mg) | 18.17 ± 2.55 | 29 ± 2.15 |
| GSH (µmol/g) | 35 ± 4.83 | 54 ± 3.94 |
Neuroprotective Effects
This compound has demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease.
- Case Study : A study on rotenone-induced Parkinson's disease in rats showed that this compound reduced oxidative and nitrative stress markers significantly, suggesting its potential as a therapeutic agent for neurodegeneration .
Gastroprotective Activity
Research highlights this compound's gastroprotective properties, particularly against ethanol-induced gastric ulcers.
- Case Study : In experimental models, this compound effectively reduced gastric acid secretion and oxidative stress markers while enhancing mucosal defense mechanisms . The administration of this compound at doses of 10 mg/kg and 20 mg/kg resulted in a significant decrease in ulcer index compared to control groups.
| Treatment Group | Ulcer Index |
|---|---|
| Control | High |
| This compound 10 mg/kg | Moderate |
| This compound 20 mg/kg | Low |
Antidiabetic Effects
This compound has shown promise in managing diabetes by reducing blood glucose levels and improving insulin sensitivity.
- Case Study : In high-fat diet-induced diabetic rats, this compound administration led to significant reductions in blood glucose levels and improvements in lipid profiles .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties, particularly against breast cancer cells.
- Case Study : A study demonstrated that this compound exhibited selective cytotoxicity against MCF-7 human breast cancer cells, indicating its potential as an adjunct therapy in cancer treatment .
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways, which could be beneficial in treating various inflammatory conditions.
Propiedades
Fórmula molecular |
C15H10O9 |
|---|---|
Peso molecular |
334.23 g/mol |
Nombre IUPAC |
3,5,7,8-tetrahydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O9/c16-5-3-8(19)11(21)15-9(5)12(22)13(23)14(24-15)4-1-6(17)10(20)7(18)2-4/h1-3,16-21,23H |
Clave InChI |
ZPFXBGIJKDANBP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















